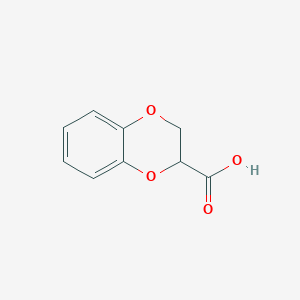

1,4-Benzodioxan-2-carboxylic acid

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2,3-dihydro-1,4-benzodioxine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c10-9(11)8-5-12-6-3-1-2-4-7(6)13-8/h1-4,8H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMBHAQMOBKLWRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30957891 | |

| Record name | 2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30957891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3663-80-7 | |

| Record name | 1,4-Benzodioxane-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3663-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzodioxane-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003663807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30957891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Benzodioxane-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.732 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-BENZODIOXANE-2-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9Z56HV1B0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1,4 Benzodioxan 2 Carboxylic Acid and Its Derivatives

Classical and Contemporary Chemical Synthesis Approaches

Condensation Reactions for the Benzodioxane Ring Formation

The formation of the 1,4-benzodioxane (B1196944) ring system is a key step in the synthesis of 1,4-benzodioxan-2-carboxylic acid. A common method involves the condensation reaction of catechol with a suitable three-carbon synthon.

One established route is the reaction of catechol with ethyl 2,3-dibromopropionate. prepchem.com This reaction is typically carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone (B3395972). The base facilitates the deprotonation of catechol, which then acts as a nucleophile, displacing the bromide ions from the ethyl 2,3-dibromopropionate to form the heterocyclic ring of ethyl 1,4-benzodioxan-2-carboxylate. prepchem.com

Another approach utilizes gallic acid as a starting material for synthesizing substituted 1,4-benzodioxane derivatives. scirp.orgresearchgate.net The process begins with the esterification of gallic acid, followed by a reaction with 1,2-dibromoethane (B42909) in the presence of a base to form the 1,4-benzodioxane ring. scirp.orgresearchgate.net This multi-step process allows for the introduction of various substituents onto the benzodioxane scaffold. scirp.orgresearchgate.net

A greener and more innovative method involves the reaction of catechol with glycerol (B35011) carbonate (GlyC) in the presence of a basic catalyst. rsc.org This solvent-free reaction can produce 2-hydroxymethyl-1,4-benzodioxane, a key intermediate that can be further oxidized to the desired carboxylic acid. rsc.org

Ester Saponification Techniques

The final step in many synthetic routes to this compound is the hydrolysis, or saponification, of its corresponding ester, typically ethyl or methyl 1,4-benzodioxan-2-carboxylate. unimi.itresearchgate.net This reaction can be carried out under either acidic or basic conditions. chemguide.co.ukucalgary.ca

Basic hydrolysis, also known as saponification, is often preferred because it is an irreversible process that goes to completion. masterorganicchemistry.comlibretexts.org The ester is treated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. chemguide.co.ukmasterorganicchemistry.com The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. ucalgary.ca This leads to the formation of a carboxylate salt and an alcohol. libretexts.orglibretexts.org Subsequent acidification of the reaction mixture protonates the carboxylate salt to yield the final this compound. chemguide.co.ukmasterorganicchemistry.com

Acid-catalyzed hydrolysis is the reverse of Fischer esterification. chemguide.co.ukucalgary.ca The ester is heated with an excess of water in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. chemguide.co.uklibretexts.org This reaction is reversible, and to drive the equilibrium towards the products, a large excess of water is typically used. chemguide.co.uk

Multi-step Synthetic Routes

The synthesis of this compound and its analogs often involves multi-step reaction sequences, particularly when starting from readily available and inexpensive materials like gallic acid. scirp.orgresearchgate.net A representative multi-step synthesis starting from gallic acid involves the following key transformations: scirp.orgresearchgate.netscirp.org

Esterification: Gallic acid is first converted to its corresponding methyl ester, methyl 3,4,5-trihydroxybenzoate, through Fischer esterification using methanol (B129727) and a catalytic amount of sulfuric acid. scirp.orgscirp.org

Benzodioxane Ring Formation: The resulting ester is then reacted with an excess of 1,2-dibromoethane in the presence of a base like potassium carbonate (K2CO3) in a solvent such as acetone. scirp.orgscirp.org This step forms the core 1,4-benzodioxane ring structure. scirp.orgscirp.org

Hydrolysis: The methyl ester is subsequently hydrolyzed to the carboxylic acid. This is typically achieved through saponification with a base like sodium hydroxide, followed by acidification. scirp.orgscirp.org

This multi-step approach allows for the synthesis of various substituted 1,4-benzodioxane-6-carboxylic acid amide analogs by further functionalizing the molecule at different stages. scirp.orgscirp.org For instance, after the formation of the benzodioxane ring, various mercaptans can be introduced, followed by hydrolysis of the ester to the carboxylic acid. scirp.orgscirp.org

Another multi-step route starts with the commercially available methyl 1,4-benzodioxan-2-carboxylate. researchgate.netmdpi.com This can be converted to 1,4-benzodioxin-2-carboxylic acid through a sequence of 2,3-dibromination with N-bromosuccinimide (NBS), followed by debromination with sodium iodide (NaI) in acetone, and finally ester saponification. researchgate.netmdpi.com

Synthesis of Derivatized this compound Analogues

1,4-Benzodioxan-2-carbonyl chloride is a key reactive intermediate for the synthesis of various amide and ester derivatives. It is typically synthesized from this compound by reacting it with a chlorinating agent. researchgate.net

A common and effective method involves the use of thionyl chloride (SOCl₂). researchgate.net The reaction is generally carried out by heating the carboxylic acid with an excess of thionyl chloride, often in an inert solvent. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion. Another reagent that can be used is oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF) in an anhydrous solvent like dichloromethane (B109758). scirp.org The resulting acid chloride is often used immediately in the next step without further purification due to its reactivity. scirp.org

Table 1: Synthesis of 1,4-Benzodioxan-2-carbonyl Chloride

| Starting Material | Reagent | Solvent | Yield | Melting Point (°C) | Reference |

|---|---|---|---|---|---|

| This compound | Thionyl chloride | Not specified | 78% | 133-135 | researchgate.net |

1-(1,4-Benzodioxane-2-carbonyl)piperazine and its derivatives are an important class of compounds, with some exhibiting significant biological activities. researchgate.net The synthesis of these compounds typically involves the acylation of piperazine (B1678402) or its derivatives with 1,4-benzodioxan-2-carbonyl chloride. researchgate.net

The reaction is a nucleophilic acyl substitution where the nitrogen atom of the piperazine ring attacks the electrophilic carbonyl carbon of the acid chloride. This reaction is usually carried out in the presence of a base, such as triethylamine (B128534) or potassium carbonate, to neutralize the hydrogen chloride (HCl) that is formed as a byproduct, thus driving the reaction to completion. researchgate.net The choice of solvent can vary, with N,N-dimethylformamide (DMF) and dichloromethane (DCM) being commonly used. researchgate.net

Further derivatization can be achieved by reacting 1-(1,4-benzodioxane-2-carbonyl)piperazine with various sulfonyl chlorides or acid chlorides to produce a range of N-substituted derivatives. researchgate.net

Table 2: Synthesis of 1-(1,4-Benzodioxane-2-carbonyl)piperazine Derivatives

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Reference |

|---|---|---|---|---|---|

| 1,4-Benzodioxan-2-carbonyl chloride | Piperazine | Potassium carbonate | N,N-Dimethylformamide | 1-(1,4-Benzodioxane-2-carbonyl)piperazine | researchgate.net |

Formation of Sulfoxide (B87167) and Sulfone Derivatives

The synthesis of sulfoxide and sulfone derivatives from 1,4-benzodioxane structures is a targeted approach to study the effect of the sulfur atom's oxidation state on biological activity. scirp.org Research has demonstrated a straightforward method for these transformations using a sulfide-containing 1,4-benzodioxane-6-carboxylic acid amide as a precursor. scirp.orgscirp.org

The selective oxidation to the sulfoxide can be achieved without over-oxidation to the sulfone. scirp.org This is accomplished by reacting the sulfide (B99878) compound with 30% hydrogen peroxide (H₂O₂) in the presence of tellurium dioxide (TeO₂), which furnishes the sulfoxide in moderate yields (e.g., 64%). scirp.orgscirp.org For the synthesis of the sulfone, a stronger oxidizing condition is employed, where the sulfide is treated with an excess of 30% H₂O₂ alone, resulting in the sulfone derivative in good yield (e.g., 74%). scirp.orgscirp.org The successful formation of these derivatives is confirmed through spectral data and high-resolution mass spectrometry. scirp.org

Stereoselective Synthesis and Enantiomeric Resolution Strategies

Importance of Chiral Purity in this compound Research

The chiral center at the C2 position of the 1,4-benzodioxane ring is of paramount importance, as its absolute configuration significantly influences the molecule's biological activity. nih.govunimi.it Enantiomers of a chiral drug, despite having identical physical and chemical properties in an achiral environment, can exhibit profound differences in their pharmacology, toxicology, and metabolic pathways within the chiral environment of the body. nih.gov

For 1,4-benzodioxane derivatives, research has shown that the stereochemistry at C2 has a critical impact on the molecule's ability to interact with biological targets. unimi.it For instance, in the development of inhibitors for the prokaryotic protein FtsZ, it was demonstrated that the two oxygen atoms of the benzodioxane moiety are essential for binding, and the specific stereochemistry of the C2 carbon is a determining factor for this interaction. unimi.it This stereochemical dependence is also observed in other biologically active compounds containing the 1,4-benzodioxane scaffold, such as WB4101 analogues and certain natural products. unimi.it Consequently, obtaining enantiomerically pure this compound is a mandatory step in the synthesis of various therapeutic agents, including doxazosin (B1670899), piperoxan, and prosympal, to ensure optimal efficacy and safety. nih.govresearchgate.net

Enzymatic Resolution Approaches

Enzymatic resolution has emerged as a green and highly efficient strategy for obtaining enantiomerically pure forms of this compound and its esters. nih.gov This biocatalytic approach offers high selectivity under mild reaction conditions, presenting a sustainable alternative to traditional chemical synthesis methods. researchgate.net

Lipase-catalyzed kinetic resolution is a widely employed method for separating the enantiomers of racemic esters of this compound. researchgate.netnih.gov This technique relies on the enzyme's ability to selectively catalyze the hydrolysis or transesterification of one enantiomer at a much faster rate than the other, allowing for the separation of the unreacted ester and the newly formed product. nih.govnih.gov Both methyl and ethyl esters of this compound have been successfully resolved using this method, yielding products with high enantiomeric excess (ee). nih.govresearchgate.net

The success of lipase-catalyzed kinetic resolution is highly dependent on the choice of enzyme and the optimization of reaction parameters such as temperature and substrate concentration. nih.gov Various lipases have been screened for their effectiveness in resolving esters of this compound.

For the resolution of methyl 1,4-benzodioxan-2-carboxylate, wild-type Candida antarctica lipase (B570770) B (CALB) showed hydrolyzing activity but lacked enantioselectivity. nih.gov However, engineered mutants of CALB, specifically A225F and the double mutant A225F/T103A, were found to be highly efficient and selective. nih.gov These mutants could almost completely hydrolyze the (S)-enantiomer while leaving the (R)-enantiomer largely untouched. nih.gov The optimal temperature for this resolution was found to be 30°C. nih.gov

In another study, lipase from whole cells of Arthrobacter sp. was effectively used for the hydrolytic kinetic resolution of racemic methyl-1,4-benzodioxan-2-carboxylate. nih.gov The use of immobilized whole cells was shown to be an optimal strategy for resolving the ethyl ester, achieving excellent enantioselectivity. researchgate.net

Table 1: Effect of Enzyme Source on Kinetic Resolution of 1,4-Benzodioxan-2-carboxylate Esters

| Substrate | Enzyme Source | Product | Enantiomeric Excess (ee) | E-Value | Reference |

| Methyl 1,4-benzodioxan-2-carboxylate | Engineered CALB (A225F/T103A) | (R)-ester | >99% (e.e.s 97%) | 278 | nih.gov |

| Ethyl 1,4-benzodioxan-2-carboxylate | Immobilized Arthrobacter sp. lipase | (R)-ester | ~99% | 535 | researchgate.net |

| Methyl 1,4-benzodioxan-2-carboxylate | Arthrobacter sp. lipase | (R)-ester | >99% | 33 | nih.gov |

The choice of co-solvent in the reaction medium plays a critical role in lipase-catalyzed resolutions, significantly influencing both enzyme activity and enantioselectivity. nih.govnih.gov The addition of a co-solvent can enhance substrate solubility and modulate the enzyme's conformation. nih.gov

Several studies have investigated the effect of different co-solvents on the resolution of 1,4-benzodioxan-2-carboxylate esters. In the resolution catalyzed by engineered CALB mutants, n-butanol was identified as the most effective co-solvent. nih.gov At a concentration of 20%, n-butanol led to an optimal resolution with an enantiomeric excess of the substrate (e.e.s) of 97% and an E-value of 278. nih.gov In contrast, polar solvents like DMSO and acetonitrile (B52724) resulted in high conversion but no selectivity, while nonpolar solvents like isopropyl ether and toluene (B28343) showed some selectivity but were less effective than n-butanol. nih.gov

Similarly, in the resolution using lipase from Arthrobacter sp. whole cells, the presence of n-butanol as a co-solvent was crucial for achieving the best results. researchgate.netnih.gov When the reaction was conducted in a phosphate (B84403) buffer with 20% n-butanol, the (R)-ester was obtained with >99% ee and a very high E-value of 535. researchgate.netnih.gov When 20% diisopropyl ether (DIPE) was used as the co-solvent instead, the resolution was less efficient, yielding the (S)-acid with 79% ee and an E-value of 33. nih.gov

Table 2: Influence of Co-solvents on Lipase-Catalyzed Resolution

| Enzyme Source | Substrate | Co-solvent (Concentration) | Product | Enantiomeric Excess (ee) | E-Value | Reference |

| Engineered CALB | Methyl ester | n-Butanol (20%) | (R)-ester | >99% (e.e.s 97%) | 278 | nih.gov |

| Arthrobacter sp. lipase | Ethyl ester | n-Butanol | (R)-ester | ~99% | 535 | researchgate.net |

| Arthrobacter sp. lipase | Methyl ester | n-Butanol (20%) | (R)-ester | >99% | >200 | nih.gov |

| Arthrobacter sp. lipase | Methyl ester | DIPE (20%) | (S)-acid | 79% | 33 | nih.gov |

Nitrilase-Catalyzed Selective Hydrolysis of Racemic Nitriles

The enzymatic kinetic resolution of racemic nitriles, such as 1,4-benzodioxan-2-carbonitrile, presents a biocatalytic approach to producing enantiomerically enriched this compound. This method utilizes nitrilase enzymes, which can selectively hydrolyze one enantiomer of the nitrile to the corresponding carboxylic acid, leaving the other enantiomer of the nitrile unreacted. While specific studies on the nitrilase-catalyzed hydrolysis of 1,4-benzodioxan-2-carbonitrile are not extensively detailed in the provided search results, the general principle of this methodology is well-established in organic synthesis. It is noteworthy that some conversions of α-activated nitriles catalyzed by nitrilase can predominantly yield amides, and interestingly, this hydrolytic reaction can also be catalyzed by 1,4-dithio-dl-threitol (DTT), a common enzyme stabilizer. rsc.org

Amidase Activity in Kinetic Resolution

Kinetic resolution employing amidase activity offers another enzymatic pathway for the separation of enantiomers of this compound derivatives. This strategy typically involves the enantioselective hydrolysis of a racemic amide, such as 1,4-benzodioxan-2-carboxamide. The amidase preferentially converts one enantiomer of the amide into the desired carboxylic acid, while the other enantiomer of the amide remains largely unchanged. This allows for the separation of the resulting acid from the unreacted amide. The application of this method has been demonstrated in the resolution of similar heterocyclic carboxamides, highlighting its potential for producing enantiopure this compound.

Diastereomeric Salts Approach for Resolution

The formation of diastereomeric salts is a classical and widely used method for the resolution of racemic carboxylic acids, including this compound. researchgate.netlibretexts.org This technique involves reacting the racemic acid with a single enantiomer of a chiral base to form a mixture of diastereomeric salts. libretexts.orglibretexts.org These diastereomers possess different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. libretexts.orglibretexts.org Once separated, the individual diastereomeric salts can be treated with an acid to regenerate the enantiomerically pure carboxylic acid. libretexts.org

Utilization of Chiral Amines (e.g., 1-phenylethylamines)

Chiral amines are frequently employed as resolving agents for racemic carboxylic acids. libretexts.org In the case of this compound, (S)-1-phenylethylamine has been successfully used. researchgate.net The reaction between the racemic acid and the enantiomerically pure amine leads to the formation of two diastereomeric salts: ((R)-acid·(S)-base) and ((S)-acid·(S)-base). These salts can then be separated based on their differential solubility. Other naturally occurring and synthetic chiral bases such as brucine, strychnine, quinine, and 2-amino-1-butanol are also commonly used for this purpose. libretexts.org

Influence of p-Substitution on Resolution Efficiency

Research has shown that the efficiency of the resolution of (±)-1,4-benzodioxan-2-carboxylic acid can be significantly influenced by the substitution pattern on the chiral amine resolving agent. researchgate.net Specifically, the use of para-substituted 1-phenylethylamines has been investigated. It was found that while unsubstituted 1-phenylethylamine (B125046) showed no efficiency, (S)-1-(p-nitrophenyl)ethylamine and (S)-1-(p-methylphenyl)ethylamine displayed very high resolving ability. researchgate.net The success of these resolutions is attributed to the fact that the diastereomeric systems form binary mixtures with a eutectic composition rich in the more soluble diastereomeric salt, facilitating efficient separation. researchgate.net

Table 1: Resolution of (±)-1,4-Benzodioxan-2-carboxylic Acid with p-Substituted (S)-1-Phenylethylamines

| Resolving Agent | Solvent | Enantiomeric Excess (ee) |

| (S)-1-(p-nitrophenyl)ethylamine | Methanol | 98-99% |

| (S)-1-(p-methylphenyl)ethylamine | Ethanol | 98-99% |

This table is based on data reported in the literature, highlighting the high efficiency of p-substituted 1-phenylethylamines in the resolution of this compound. researchgate.net

Preferential Crystallization Techniques

Preferential crystallization is another technique that can be applied to the resolution of conglomerates, which are mechanical mixtures of crystals of the two enantiomers. This method involves seeding a supersaturated solution of the racemate with a crystal of the desired enantiomer, which then crystallizes out preferentially. While the provided information focuses more on diastereomeric salt formation, preferential crystallization remains a viable, though less common, industrial method for obtaining enantiomerically pure compounds. researchgate.net

Asymmetric Catalysis for Enantioselective Synthesis

Asymmetric catalysis has emerged as a powerful tool for the direct synthesis of enantiomerically enriched compounds, offering an alternative to the resolution of racemates. rsc.orgnih.gov This approach involves the use of a small amount of a chiral catalyst to stereoselectively produce one enantiomer of the product from a prochiral substrate. rsc.orggreyhoundchrom.com These methods are often more atom-economical and efficient than classical resolutions.

Recent advancements have led to the development of highly enantioselective methods for the synthesis of 2-substituted 1,4-benzodioxanes. rsc.org One notable example is the asymmetric hydrogenation of 2-substituted 1,4-benzodioxines using a versatile iridium catalyst system, [Ir(cod)Cl]₂/BIDIME-dimer. rsc.orgrsc.org This method has achieved excellent enantioselectivities of up to 99:1 er for a range of substrates. rsc.orgrsc.org DFT calculations have indicated that the selectivity of this process is governed by the protonation step. rsc.orgnih.gov While early efforts in synthesizing chiral 1,4-benzodioxane derivatives often relied on chiral pool starting materials or enzymatic resolutions, the focus has increasingly shifted towards the use of chiral catalysts. rsc.org

Palladium-Catalyzed Intramolecular C-O Bond Formation

Palladium-catalyzed intramolecular etherification of aryl halides serves as a powerful method for the synthesis of oxygen heterocycles, including derivatives of this compound. nih.gov This methodology allows for the formation of the crucial C-O bond under mild conditions, utilizing weak bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄). nih.gov A key advantage of this approach is its tolerance of a wide array of functional groups. nih.gov

Further advancements in palladium-catalyzed reactions include the direct carboxylation of benzoic and phenylacetic acid derivatives to produce dicarboxylic acids. nih.gov This protocol is also applicable to the carboxylation of vinyl C-H bonds. nih.gov Additionally, palladium catalysis has been employed in the decarboxylative 1,2-addition of carboxylic acids to glyoxylic acid esters, providing access to the mandelic acid scaffold. rptu.de This approach utilizes readily available benzoic acids as a more sustainable alternative to traditional organometallic reagents. rptu.de The combination of decarboxylation and dehydrogenation has also been achieved in the palladium-catalyzed cross-coupling of aryl carboxylic acids with propiophenones to yield chalcones. nih.gov

| Reaction Type | Key Features | Catalyst/Ligand System | Base | Reference |

|---|---|---|---|---|

| Intramolecular C-O Bond Formation | Mild conditions, broad functional group tolerance, retention of enantiopurity. | Palladium with di-tert-butylphosphinobiaryl ligands | Cs₂CO₃ or K₃PO₄ | nih.gov |

| Direct Carboxylation | Forms dicarboxylic acids from benzoic/phenylacetic acid derivatives. | Pd(II) catalyst | Not specified | nih.gov |

| Decarboxylative 1,2-Addition | Sustainable synthesis of mandelic acid scaffold from benzoic acids. | Palladium catalyst | Not specified | rptu.de |

| Decarboxylative Cross-Coupling | Combines decarboxylation and dehydrogenation to form chalcones. | PCy₃-supported Pd catalyst | Not specified | nih.gov |

Rh-Catalyzed Asymmetric Hydrogenation

Rhodium-catalyzed asymmetric hydrogenation has emerged as a crucial tool for the synthesis of chiral compounds, including precursors to various drugs. rsc.org While broadly applied, its specific use for 2-carboxyl-1,4-benzodioxines has been noted to have a limited substrate scope. nih.gov The efficiency of these catalytic systems often depends on the interplay between the chiral rhodium complex and chiral phosphine (B1218219) ligands. ias.ac.in

Studies have shown that diastereomeric interactions between chiral carboxylato and chiral phosphine moieties can lead to different reaction rates and enantioselectivities. ias.ac.in For instance, in the hydrogenation of α-acetamidocinnamic acid and its methyl ester, significant differences in turnover numbers and enantiomeric excesses were observed with different catalyst-ligand combinations. ias.ac.in The stability of these rhodium carboxylate catalyst systems is often enhanced by the addition of a phosphorous ligand, which prevents the degradation of the complex to rhodium metal. ias.ac.in

| Substrate Class | Key Finding | Catalyst System Component | Reference |

|---|---|---|---|

| 2-Carboxyl-1,4-benzodioxines | Method exists but has limited substrate scope. | Rhodium catalyst | nih.gov |

| α-acetamidocinnamic acid and its methyl ester | Diastereomeric interactions affect rate and enantioselectivity. | Chiral rhodium carboxylates and chiral phosphines | ias.ac.in |

| General Alkenes | Powerful synthetic tool in the pharmaceutical industry. | Rhodium catalysts | rsc.org |

Iridium-Catalyzed Asymmetric Hydrogenation of 1,4-Benzodioxines

Iridium-catalyzed asymmetric hydrogenation provides an effective route to chiral 1,4-benzodioxanes from their corresponding 1,4-benzodioxine precursors. daneshyari.comresearchgate.net This method is particularly valuable as the 1,4-benzodioxane structure is a core motif in many biologically active compounds. daneshyari.com

A notable development in this area is the use of an iridium catalyst combined with a tropos biphenyl (B1667301) phosphine-oxazoline ligand, which has proven essential for achieving good enantioselectivity. daneshyari.comresearchgate.net This catalytic system tolerates a broad range of substrates, affording the hydrogenated products in excellent yields and with moderate to good enantioselectivities. daneshyari.com Another highly effective system involves the use of [Ir(cod)Cl]₂ with a BIDIME-dimer ligand, which has demonstrated excellent enantioselectivities of up to 99:1 er for a variety of 2-substituted 1,4-benzodioxines, including those with alkyl, aryl, heteroaryl, and carbonyl substituents. nih.gov The starting 1,4-benzodioxines for these reactions can be efficiently synthesized via ring-closing metathesis. nih.gov

| Catalyst System | Substrate Scope | Enantioselectivity (er) | Key Features | Reference |

|---|---|---|---|---|

| Ir-complex with tropos biphenyl phosphine-oxazoline ligand | Broad range of 2-substituted 1,4-benzodioxines | Moderate to good | Essential ligand for good ee. | daneshyari.comresearchgate.net |

| [Ir(cod)Cl]₂/BIDIME-dimer | Alkyl, aryl, heteroaryl, and carbonyl substituted 1,4-benzodioxines | Up to 99:1 | Highly versatile and enantioselective. DFT calculations suggest selectivity is controlled by the protonation step. | nih.gov |

Organocatalysis in Stereoselective Synthesis

Asymmetric organocatalysis has become a powerful strategy in organic synthesis, offering a metal-free alternative for creating chiral molecules. Small, chiral organic molecules, such as amino acids and their derivatives, are used to catalyze reactions with high enantioselectivity. youtube.com

In the context of forming structures related to 1,4-benzodioxans, organocatalysis offers promising routes. For example, iminium-ion activation, a key strategy in organocatalysis, has been used in the enantioselective synthesis of phenyl piperidine (B6355638) cores, which share structural similarities with substituted heterocyclic compounds. nih.gov The use of catalysts like the Jørgensen–Hayashi-type catalyst has been crucial in these transformations. nih.gov

Furthermore, chiral Brønsted acids, such as phosphoric acids, have been employed in the atroposelective coupling of carboxylic acids with amines and alcohols. thieme-connect.de This demonstrates the potential of organocatalysis to control complex stereochemical outcomes. While direct organocatalytic synthesis of this compound is not extensively detailed in the provided context, the principles of enamine and iminium catalysis, as well as Brønsted acid catalysis, represent viable and powerful tools for the future development of such stereoselective syntheses. nih.govthieme-connect.deyoutube.com

| Organocatalytic Strategy | Catalyst Type | Key Application/Principle | Reference |

|---|---|---|---|

| Iminium-ion activation | Jørgensen–Hayashi-type catalysts (chiral secondary amines) | Asymmetric 1,4-addition to α,β-unsaturated aldehydes. | nih.gov |

| Enamine catalysis | Proline and its derivatives | Enantioselective α-functionalization of aldehydes and ketones. | youtube.comyoutube.com |

| Brønsted Acid Catalysis | Chiral phosphoric acids | Atroposelective amidation and esterification of carboxylic acids. | thieme-connect.de |

Preparative HPLC Enantioseparation

Preparative High-Performance Liquid Chromatography (HPLC) is a crucial technique for the separation of enantiomers on a larger scale, which is essential when other asymmetric methods are not perfectly selective or for obtaining enantiomerically pure compounds for further studies. nih.gov The success of preparative chiral HPLC relies heavily on the selection of an appropriate chiral stationary phase (CSP) that exhibits good enantiorecognition and has a high loading capacity. nih.gov

For the separation of aryloxycarboxylic acid enantiomers, which are structurally related to this compound, polysaccharide-based CSPs such as Chiralcel OD-H and Chiralpack AD have shown excellent performance under normal-phase conditions. researchgate.net These CSPs have been used to isolate (S)- and (R)-enantiomers of various aryloxypropionic acids with an enantiomeric excess (ee) greater than 99%. researchgate.net

A specific chiral HPLC method has been developed for the analysis of 1,4-benzodioxane derivatives using a Phenomenex Lux 3µ Cellulose-1 column. unimi.it For the carboxylic acid derivative, the mobile phase consisted of n-hexane/IPA (85:15, v/v) with the addition of 1.5% formic acid. unimi.it This analytical method is vital for monitoring the enantiomeric purity of products obtained from synthetic reactions. unimi.it The nature of the racemate is also an important consideration; for instance, 1,4-benzodioxane-2-carboxylic acid exists as a racemic compound, whereas its methyl ester forms a conglomerate, which can influence the choice of resolution strategy. unimi.it

| Chiral Stationary Phase (CSP) | Mobile Phase Conditions | Application | Achieved Purity (ee) | Reference |

|---|---|---|---|---|

| Chiralcel OD-H, Chiralpack AD | Normal-phase HPLC | Separation of 2-aryloxycarboxylic acid enantiomers. | >99% | researchgate.net |

| Phenomenex Lux 3µ Cellulose-1 | n-hexane/IPA (85:15, v/v) + 1.5% formic acid | Analysis of 1,4-benzodioxane-2-carboxylic acid. | Analytical Method | unimi.it |

Reactivity and Derivatization of 1,4 Benzodioxan 2 Carboxylic Acid

Esterification Reactions

The conversion of 1,4-benzodioxan-2-carboxylic acid to its corresponding esters is a fundamental transformation in the synthesis of its derivatives. A conventional and widely employed method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uk A notable application of this reaction is in the multi-step synthesis of 1,4-benzodioxane-6-carboxylic acid amide analogs, where the initial step involves the esterification of gallic acid with methanol (B129727) and sulfuric acid. scirp.orgbohrium.com

An alternative and often more efficient route to esters is through the corresponding acid chloride. This method is particularly useful when direct esterification proves to be slow or results in low yields. The carboxylic acid is first activated by converting it into a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which is then reacted with the desired alcohol. scirp.orglibretexts.org

Furthermore, the synthesis of methyl 1,4-benzodioxan-2-carboxylate can be achieved through the reaction of methyl 2,3-dibromopropionate with catechol. mdpi.com This ester serves as a versatile intermediate for further chemical modifications. mdpi.comresearchgate.net For instance, it can undergo 2,3-dibromination using N-bromosuccinimide (NBS), followed by a debromination step with sodium iodide (NaI) in acetone (B3395972) to produce methyl 1,4-benzodioxin-2-carboxylate. Subsequent saponification of this product yields the corresponding carboxylic acid. mdpi.comresearchgate.net

| Starting Material | Reagents | Product | Yield | Reference |

| Gallic acid | Methanol, Sulfuric acid | Methyl 3,4,5-trihydroxybenzoate | Good | scirp.orgbohrium.com |

| This compound | Alcohol, Acid catalyst | 1,4-Benzodioxan-2-carboxylate ester | Not specified | chemguide.co.uk |

| This compound | 1. SOCl₂ or Oxalyl chloride 2. Alcohol | 1,4-Benzodioxan-2-carboxylate ester | Not specified | scirp.orglibretexts.org |

| Methyl 2,3-dibromopropionate, Catechol | - | Methyl 1,4-benzodioxan-2-carboxylate | Not specified | mdpi.com |

Amidation Reactions

The formation of amides from this compound is a pivotal reaction for synthesizing a multitude of biologically relevant molecules. acs.org A prevalent and effective strategy involves a two-step process: first, the carboxylic acid is converted to its more reactive acid chloride, which is then reacted with a primary or secondary amine. scirp.orgbohrium.com This approach facilitates the introduction of a wide variety of amine substituents. As an example, a library of 1,4-benzodioxane-6-carboxylic acid amide analogs was successfully synthesized with an average yield of 43% by reacting the corresponding acid chloride with an array of commercially available primary and secondary amines. scirp.orgbohrium.com

The synthesis of these amides often commences with an appropriate ester precursor, which is hydrolyzed to the carboxylic acid. scirp.orgbohrium.com For example, methyl 8-(2-bromoethoxy)-2,3-dihydrobenzo[b] scirp.orgtsijournals.comdioxine-6-carboxylate can be hydrolyzed to the corresponding carboxylic acid, which is subsequently treated with oxalyl chloride to form the acid chloride. scirp.org The reaction of this acid chloride with various amines then yields the desired amide derivatives. scirp.org

The structural confirmation of these amide products is routinely achieved through various spectroscopic techniques, including Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (¹H-NMR), carbon-13 nuclear magnetic resonance (¹³C-NMR), and high-resolution mass spectrometry (ESI-MS). scirp.org In the FTIR spectra, characteristic peaks for the amide C=O stretching vibration are observed in the range of 1626–1676 cm⁻¹, while the N-H stretching for primary and secondary amides appears between 3275 and 3346 cm⁻¹. scirp.org The ¹³C-NMR spectra typically show the amide carbonyl carbon signal at approximately 164 ppm. scirp.org

| Carboxylic Acid Derivative | Amine | Product | Average Yield | Reference |

| 1,4-Benzodioxane-6-carbonyl chloride | Various primary and secondary amines | 1,4-Benzodioxane-6-carboxylic acid amides | 43% | scirp.orgbohrium.com |

| 1,4-Benzodioxane-6-carbonyl chloride | Emetine dihydrochloride | Emetine-benzodioxane conjugate | Not specified | scirp.org |

Decarboxylation Pathways

Decarboxylation, the elimination of a carboxyl group in the form of carbon dioxide, is a reaction of considerable importance for specific types of carboxylic acids. While simple aliphatic carboxylic acids are generally resistant to heat, those possessing certain structural features, notably a carbonyl group at the β-position, undergo decarboxylation more readily. masterorganicchemistry.comyoutube.com This reaction typically proceeds through a cyclic transition state, which leads to the formation of an enol intermediate that subsequently tautomerizes to the more stable keto form. masterorganicchemistry.comkhanacademy.org

For this compound itself, direct thermal decarboxylation is not a commonly reported transformation under typical laboratory conditions. However, decarboxylation can be induced under specific reaction conditions. For instance, the Hunsdiecker reaction, which involves the use of the silver salt of the carboxylic acid, can facilitate decarboxylation. youtube.comlibretexts.org Another method is the Kolbe electrolysis of carboxylate salts, which proceeds through a radical-based mechanism. youtube.com

In the context of substituted benzodioxane derivatives, decarboxylation can be a crucial synthetic step. For example, a β-keto acid derivative of 1,4-benzodioxan would be expected to undergo decarboxylation upon heating. masterorganicchemistry.com Similarly, the decarboxylation of the sodium salt of a 1,4-benzodioxan-carboxylic acid can be achieved by heating it with soda lime, which is a mixture of sodium hydroxide (B78521) and calcium oxide. libretexts.org

| Reaction | Reagents/Conditions | Product | Key Feature | Reference |

| Hunsdiecker Reaction | Silver salt of carboxylic acid, Br₂ or Cl₂ | Alkyl halide | Radical mechanism | youtube.comlibretexts.org |

| Kolbe Electrolysis | Sodium or potassium carboxylate solution | Dimerized hydrocarbon | Radical mechanism | youtube.com |

| Soda Lime Decarboxylation | Sodium salt of carboxylic acid, Soda lime, Heat | Hydrocarbon | Replacement of -COONa with H | libretexts.org |

| Thermal Decarboxylation | β-Keto acid, Heat | Ketone | Cyclic transition state | masterorganicchemistry.com |

Functionalization of the Benzene (B151609) Ring and Dioxane Moiety

The 1,4-benzodioxan framework offers the possibility of chemical modification at both the aromatic benzene ring and the heterocyclic dioxane moiety, which allows for the synthesis of a broad spectrum of derivatives with varied chemical and physical properties. researchgate.net

Functionalization of the Benzene Ring:

The outcome of electrophilic aromatic substitution reactions on the benzene ring of 1,4-benzodioxan derivatives is governed by the directing effects of the existing substituents. The ethylenedioxy group typically directs incoming electrophiles to the ortho and para positions. However, the presence of an electron-withdrawing group at the 2-position, such as a carboxyl or ester group, can steer electrophiles primarily to the 6- and 7-positions. thieme-connect.de For instance, the Friedel–Crafts acylation of 1,4-benzodioxins that have an electron-withdrawing substituent at the 2-position predominantly yields the 6-acyl derivatives. thieme-connect.de

Nitration of 1,4-benzodioxan derivatives also results in substitution on the benzene ring. For example, the nitration of 6-bromo-7-cyclopropyl-1,4-benzodioxane leads to a nitrodebromination reaction, yielding 7-nitro-6-cyclopropyl-1,4-benzodioxane. tsijournals.com

Functionalization of the Dioxane Moiety:

The dioxane ring itself is also amenable to functionalization. The C2=C3 double bond present in 1,4-benzodioxin (B1211060) is reactive towards electrophilic addition. thieme-connect.de For example, treatment with bromine results in the formation of 2,3-dibromo-2,3-dihydro-1,4-benzodioxin. thieme-connect.de Additionally, dihalocarbenes can add across this double bond to form gem-dihalocyclopropane derivatives. thieme-connect.de

Furthermore, the dioxane ring can be opened under certain harsh conditions. For instance, boiling with hydriodic acid can lead to the cleavage of the 1,4-benzodioxane (B1196944) ring. tsijournals.com In a multi-step synthesis beginning with gallic acid, the dioxane ring is constructed by reacting a catechol derivative with 1,2-dibromoethane (B42909). scirp.orgbohrium.com

| Reaction Type | Reagents | Position of Functionalization | Product | Reference |

| Friedel–Crafts Acylation | Acylating agent, Lewis acid | Benzene ring (position 6) | 6-Acyl-1,4-benzodioxin | thieme-connect.de |

| Nitration | HNO₃/H₂SO₄ | Benzene ring | Nitro-1,4-benzodioxan | tsijournals.com |

| Bromination | Br₂ | Dioxane moiety (C2, C3) | 2,3-Dibromo-2,3-dihydro-1,4-benzodioxin | thieme-connect.de |

| Carbene Addition | Dihalocarbene | Dioxane moiety (C2=C3) | gem-Dihalocyclopropane derivative | thieme-connect.de |

| Ring Opening | Hydriodic acid | Dioxane ring | Cleaved product | tsijournals.com |

Reactions for Introducing Specific Substituents

The introduction of specific functional groups onto the this compound framework is a key strategy for modulating its properties and for conducting structure-activity relationship (SAR) studies. scirp.orgscirp.org

A common approach involves the functionalization at the 8-position of the benzodioxane scaffold. For instance, a multi-step synthesis starting from gallic acid enables the introduction of a bromoethoxy group at this position. scirp.orgscirp.org This bromoethoxy group can then serve as a reactive handle for further derivatization, such as reaction with various mercaptans to introduce sulfur-containing substituents. scirp.orgscirp.org

The oxidation state of these newly introduced sulfur substituents can also be controlled. For example, a sulfide (B99878) group can be selectively oxidized to a sulfoxide (B87167) using reagents like 30% H₂O₂/TeO₂, or to a sulfone using 30% H₂O₂. scirp.orgscirp.org This allows for precise tuning of the electronic and steric characteristics of the molecule.

Moreover, the carboxylic acid group at the 6-position provides a versatile point of attachment for a wide range of amide functionalities, as discussed in the amidation section. This is typically achieved by converting the carboxylic acid to its acid chloride and subsequently reacting it with a diverse selection of amines. scirp.orgscirp.org

| Position | Reaction | Reagents | Introduced Substituent | Reference |

| 8 | Reaction with mercaptans | Various mercaptans | Thioether | scirp.orgscirp.org |

| 8 (Sulfide) | Oxidation | 30% H₂O₂/TeO₂ | Sulfoxide | scirp.orgscirp.org |

| 8 (Sulfide) | Oxidation | 30% H₂O₂ | Sulfone | scirp.orgscirp.org |

| 6 | Amidation | 1. Oxalyl chloride 2. Amine | Amide | scirp.orgscirp.org |

Computational and Spectroscopic Investigations

Computational Studies on Molecular Structure and Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the behavior of molecules like 1,4-Benzodioxan-2-carboxylic acid at an electronic level.

DFT calculations are employed to model the electronic structure and predict the reactivity of this compound and its derivatives. These theoretical studies offer a reasonable agreement with experimental results, providing a powerful predictive tool in thermochemical and reactivity analysis. nih.gov

The 1,4-benzodioxane (B1196944) structure is a common motif in compounds with significant biological activity. mdpi.com Computational studies help to understand how substitutions on the dioxane and benzene (B151609) rings influence interactions with biological targets. mdpi.com DFT methods can be used to calculate descriptors that predict the molecule's behavior in complex biological environments. While specific DFT studies on the reactivity of this compound within biological matrices are not extensively detailed in the searched literature, the general approach involves using DFT to estimate properties like enthalpies of formation. nih.gov This data is crucial for predicting the stability and potential reactions the molecule might undergo. The development of descriptor libraries for compound classes such as carboxylic acids using DFT is a growing field, aiming to facilitate on-the-fly prediction of molecular properties for novel structures. chemrxiv.org

The carbon at the 2-position of the dioxane ring is a chiral center, meaning that this compound exists as two enantiomers (R and S). This chirality is critical, as different enantiomers often exhibit significantly different biological activities. mdpi.com For instance, the (R)-enantiomer is specifically used as a synthon in the preparation of drugs like doxazosin (B1670899) mesylate. chemicalbook.com

While direct DFT studies detailing the stereoselective synthesis mechanism for this compound were not found, related research on similar heterocyclic systems like 1,4-benzoxathianes demonstrates the power of this approach. In such studies, DFT calculations could be used to model the transition states of reactions involving chiral auxiliaries, explaining the preferential formation of one diastereomer over another. By comparing the energies of the different transition state structures, researchers can predict and rationalize the observed stereochemical outcome of a reaction.

Density Functional Theory (DFT) Calculations

Spectroscopic Characterization Methods in Research Contexts

Spectroscopic techniques are fundamental for the unambiguous identification and structural verification of this compound.

FT-IR spectroscopy is used to identify the characteristic functional groups present in the this compound molecule. The spectrum reveals key vibrational frequencies that correspond to specific bonds. While a complete spectrum for the title compound is available in databases, specific peak assignments from primary literature are often found in studies of related derivatives. mdpi.comnih.gov For example, in a closely related compound, characteristic peaks for the carboxylic acid group (C=O stretch) and ether linkages (C-O-C stretch) would be prominent features.

Table 1: Representative FT-IR Data for a Benzodioxane Derivative This table shows data for a related compound, 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic acid, to illustrate typical peak regions.

| Wavenumber (cm⁻¹) | Interpretation |

|---|---|

| 3420 | O-H Stretch (Carboxylic Acid) |

| 2985 | C-H Stretch (Aromatic/Aliphatic) |

| 1742 | C=O Stretch (Ester) |

| 1666 | C=O Stretch (Carboxylic Acid) |

Source: mdpi.com

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. ¹H NMR identifies the different types of protons and their connectivity, while ¹³C NMR reveals the chemical environment of each carbon atom.

¹H NMR: The proton spectrum shows distinct signals for the aromatic protons on the benzene ring, the methine proton at the chiral center (C2), and the diastereotopic protons of the methylene (B1212753) group (C3). For a related 1,4-benzoxathian-2-carboxylic acid, the methine proton (analogous to the C2 proton) appears as a doublet of doublets around 5.07 ppm, while the aromatic protons resonate in the region of 6.83-7.17 ppm. nih.gov

¹³C NMR: The ¹³C NMR spectrum confirms the presence of all nine carbon atoms in unique electronic environments. Key signals include the carbonyl carbon of the carboxylic acid (typically >170 ppm), the carbons of the benzene ring, the methine carbon (C2), and the methylene carbon (C3). For a similar 1,4-benzoxathian-2-carboxylic acid, the carbonyl carbon appears at 174.3 ppm, the methine carbon at 72.2 ppm, and the aromatic carbons between 116.5 and 149.9 ppm. nih.gov

Table 2: Representative NMR Data for a Benzodioxane-related Carboxylic Acid This table shows data for (R)-1,4-benzoxathian-2-carboxylic acid to illustrate typical chemical shifts.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Interpretation |

|---|---|---|

| ¹H | 10.68 | bs (broad singlet), 1H (Carboxylic Acid OH) |

| ¹H | 6.83-7.17 | m (multiplet), 4H (Aromatic CH) |

| ¹H | 5.07 | dd (doublet of doublets), 1H (CH at C2) |

| ¹H | 3.13-3.40 | m (multiplet), 2H (CH₂ at C3) |

| ¹³C | 174.3 | Carbonyl (C=O) |

| ¹³C | 149.9, 127.7, 126.4, 122.1, 118.4, 116.5 | Aromatic Carbons |

| ¹³C | 72.2 | Methine (CH at C2) |

| ¹³C | 26.4 | Methylene (CH₂ at C3) |

Source: nih.gov

Mass Spectrometry (LC-MS, ESI-MS) for Molecular Weight and Fragmentation Analysis

Liquid chromatography-mass spectrometry (LC-MS) and electrospray ionization-mass spectrometry (ESI-MS) are powerful tools for determining the molecular weight and studying the fragmentation patterns of this compound. In negative ion mode ESI-MS, the compound readily forms a deprotonated molecule [M-H]⁻. High-resolution mass spectrometry (HRMS) provides precise mass data, which confirms the molecular formula. For instance, the calculated mass for the [M-H]⁻ ion of a derivative, 3-ethoxycarbonyl-1,4-benzodioxin-2-carboxylic acid (C₁₂H₉O₆), is 249.0405, with an experimental value found to be 249.0403, demonstrating high accuracy. mdpi.comresearchgate.net

The fragmentation of carboxylic acids in mass spectrometry often involves characteristic losses. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl group (OH, loss of 17 amu) or a carboxyl group (COOH, loss of 45 amu) through cleavage of bonds adjacent to the carbonyl group. libretexts.org For peroxycarboxylic acids, a neutral loss of CH₂O₂ has been identified as a diagnostic fragmentation pathway. cam.ac.uk While the molecular ion peak for carboxylic acid derivatives can sometimes be weak or absent, the acylium ion (R-CO⁺), formed by the cleavage of the C-Y bond (where Y is the substituent on the carbonyl), is often a major peak. libretexts.org

Table 1: Mass Spectrometry Data for a this compound derivative

| Compound | Ion | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|

| 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic acid | [M-H]⁻ | 249.0405 | 249.0403 | mdpi.comresearchgate.net |

UV-Visible Spectroscopy

UV-Visible spectroscopy is used to analyze compounds with chromophores, which are parts of the molecule that absorb light in the ultraviolet or visible region. The this compound structure contains a benzene ring, which is a strong chromophore. Carboxylic acids typically exhibit a π → π* transition. researchgate.net

The UV spectrum of a carboxylic acid generally shows an absorption maximum around 210 nm. researchgate.net For carboxylic acid derivatives, the n→π* absorption typical for carbonyl-containing compounds is observed. The substituent on the carbonyl group can cause a hypsochromic shift (a shift to a shorter wavelength) due to the inductive effect of the electronegative atoms. libretexts.org This effect is due to the inductive removal of electrons from the carbonyl carbon, which causes the lone pair electrons on the carbonyl oxygen to be held more tightly, thus requiring higher energy for the n→π* transition. libretexts.org

In the context of HPLC analysis, UV detection is commonly employed. For instance, the purity of 3-ethoxycarbonyl-1,4-benzodioxin-2-carboxylic acid was determined by HPLC-UV to be 94.02%. mdpi.comresearchgate.net

Chiral HPLC for Enantiomeric Purity Determination

This compound possesses a chiral center at the C2 position of the dioxane ring, meaning it can exist as two enantiomers, (R) and (S). Chiral High-Performance Liquid Chromatography (HPLC) is a crucial technique for separating and quantifying these enantiomers to determine the enantiomeric purity or enantiomeric excess (ee) of a sample.

The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) (e.g., Chiralcel® and Chiralpak®), are widely used for the separation of enantiomers of various chiral compounds, including carboxylic acids. researchgate.net

For the analysis of this compound and its derivatives, a common mobile phase consists of a mixture of n-hexane and isopropanol (B130326) (IPA), often with the addition of an acidic modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape and resolution. researchgate.netunimi.it For example, a method for a related compound used a Phenomenex Lux 3µ Cellulose-1 column with a mobile phase of n-hexane/IPA (85:15, v/v) + 1.5% formic acid. unimi.it

The development of a reliable chiral HPLC method is essential for monitoring the stereochemical outcome of synthetic reactions. For instance, in the synthesis of (S)-1,4-benzodioxan-2-carboxylic acid, chiral HPLC was used to track potential racemization during the reaction, revealing a 27% decrease in enantiomeric excess under certain conditions. unimi.it The resolution (Rs) and separation factor (α) are key parameters used to evaluate the effectiveness of the chiral separation. unimi.it

Table 2: Chiral HPLC Method for this compound

| Parameter | Value | Reference |

|---|---|---|

| Column | Phenomenex Lux 3µ Cellulose-1 | unimi.it |

| Mobile Phase | n-hexane/IPA (85:15, v/v) + 1.5% formic acid | unimi.it |

| Application | Real-time monitoring of enantiomeric changes | unimi.it |

Differential Scanning Calorimetry (DSC) for Racemate Analysis

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to study thermal transitions of a material, such as melting point, glass transition, and crystallization.

In the context of chiral compounds, DSC can be used to distinguish between a racemic compound (a true 1:1 compound of the two enantiomers in the crystal lattice) and a conglomerate (a physical mixture of separate crystals of the two enantiomers). Racemic compounds typically have a single, sharp melting point that is often different from the melting point of the pure enantiomers. Conglomerates, on the other hand, will show a eutectic melting behavior.

Research has demonstrated that racemic this compound is a racemic compound, as determined by DSC and IR analyses. unimi.it This is in contrast to its corresponding methyl ester, which was found to be a conglomerate. unimi.it This information is valuable for developing resolution strategies, as the nature of the racemate can influence the choice of resolution method.

Biological and Pharmacological Research on 1,4 Benzodioxan 2 Carboxylic Acid Derivatives

Medicinal Chemistry Applications and Therapeutic Potential

The 1,4-benzodioxane (B1196944) scaffold is a significant structural motif in medicinal chemistry, recognized for its presence in numerous biologically active molecules that interact with a wide array of pharmacological targets. unimi.itnih.gov This versatile template has been extensively utilized in the design of compounds with diverse bioactivities, spanning several decades of pharmaceutical research. nih.gov Derivatives of 1,4-benzodioxan-2-carboxylic acid, in particular, serve as crucial building blocks in the synthesis of various pharmaceuticals. chemimpex.com The unique structure of this compound allows for modifications that can enhance the efficacy and reduce the side effects of potential drug candidates. chemimpex.com Research has demonstrated that compounds incorporating the 1,4-benzodioxane moiety exhibit a range of biological properties, including anti-inflammatory, anticancer, α-adrenergic blocking, and antidepressant activities. arabjchem.orgscirp.org Its derivatives are key components in clinically significant drugs, highlighting the therapeutic importance of this chemical family. arabjchem.org

Role as Pharmaceutical Intermediates and Chiral Synthons

This compound is widely employed as a key intermediate in the synthesis of medicinal and therapeutically active compounds. chemimpex.comarabjchem.org Its enantiomerically pure forms are particularly valuable as chiral synthons, which are essential for creating stereochemically defined drugs. unimi.itarabjchem.org The stereochemistry at the C-2 position of the benzodioxane ring has been shown to be crucial for biological activity in certain contexts, making the availability of enantiopure starting materials mandatory for specific synthetic goals. unimi.it The racemic form of the acid can be resolved into its (S) and (R) enantiomers through methods like diastereomeric salt formation, which is a critical step for the synthesis of chiral drugs. unimi.it

A primary application of this compound is its role as a precursor in the synthesis of Doxazosin (B1670899). arabjchem.orgscirp.org Doxazosin is a medication used for treating hypertension and benign prostatic hyperplasia. arabjchem.orgscirp.org The synthesis involves reacting a derivative of 2,3-dihydro-benzo arabjchem.orggoogle.comdioxine-2-carboxylic acid with 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine. google.com Specifically, the carboxylic acid is often first converted to a more reactive form, such as an acyl chloride or an ester (e.g., methyl 1,4-benzodioxan-2-carboxylate), before being coupled with the appropriate piperazine (B1678402) derivative. google.comgoogle.com The (S)-enantiomer of this compound is a key intermediate for producing the active enantiomer of Doxazosin. unimi.it

Beyond Doxazosin, the 1,4-benzodioxane framework derived from this compound is integral to a variety of other therapeutic agents. researchgate.net Its derivatives serve as synthons for compounds with significant biological activities. researchgate.net

Piperoxan, Prosympal, and Dibozane : Chemoenzymatic synthesis methods have been developed to produce these α-adrenergic blocking agents using derivatives of this compound. unimi.it Piperoxan has also been used as a diagnostic tool for detecting adrenaline-producing tumors. arabjchem.org

WB4101 : This compound is a potent α1D-adrenergic antagonist. researchgate.net The synthesis of its analogues often starts from chiral 2-substituted 1,4-benzodioxane building blocks derived from the corresponding carboxylic acid. unimi.itresearchgate.net

MKC-242 : An antidepressant, MKC-242, incorporates the chiral 2-substituted 1,4-benzodioxane skeleton, which can be synthesized from enantiomerically pure this compound derivatives. researchgate.netscilit.com

BSF-190555 : The development of highly efficient synthetic routes for this biologically active molecule has utilized asymmetric hydrogenation of 1,4-benzodioxane derivatives, which originate from the parent carboxylic acid. researchgate.net

The following table summarizes these therapeutic agents and their primary functions.

| Therapeutic Agent | Primary Function/Class |

|---|---|

| Doxazosin | Antihypertensive, Benign Prostatic Hyperplasia Treatment arabjchem.orgscirp.org |

| Piperoxan | α-adrenergic blocker, Diagnostic agent unimi.itarabjchem.org |

| Prosympal | α-adrenergic blocker unimi.it |

| Dibozane | α-adrenergic blocker unimi.it |

| WB4101 | α1D-adrenoreceptor antagonist researchgate.netnih.gov |

| MKC-242 | Antidepressant, Anxiolytic researchgate.netscilit.com |

| BSF-190555 | Biologically active molecule researchgate.net |

Exploration of Structure-Activity Relationships (SAR)

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic properties of lead compounds. For derivatives of 1,4-benzodioxane, SAR studies have revealed key insights. For instance, research on anti-inflammatory activity showed that the position of an acetic acid substituent on the benzodioxane ring was critical; a substituent at position-6 resulted in optimum activity, while the regioisomer with the substituent at position-2 (structurally related to the title compound) showed only mediocre activity. scirp.orgscirp.org

In the development of α1-adrenoreceptor antagonists related to WB4101, modifications to the 1,4-benzodioxane scaffold have been explored. nih.gov One study investigated replacing the planar 1,4-benzodioxane template with a more flexible 1,4-dioxane ring. nih.govresearchgate.net The results indicated that a properly substituted 1,4-dioxane nucleus could serve as a suitable scaffold for selective α1D-AR antagonists, potential anticancer agents, and full 5-HT1A receptor agonists. nih.govresearchgate.net SAR analysis of synthesized benzodioxane-based hydrazones highlighted that the presence and type of functional groups, such as methoxy and sulfur-containing thiophene rings, play a critical role in enhancing biological activities like enzyme inhibition and anticancer potential. arabjchem.org These findings underscore the importance of specific substituents in modulating the bioactivity of the 1,4-benzodioxane core. arabjchem.org

Development of Prodrugs

Carboxylic acids are common functional groups in many drugs, but their polarity can sometimes hinder absorption. ebrary.net A common strategy to overcome this is esterification to create a prodrug. ebrary.netuobabylon.edu.iq A prodrug is an inactive derivative of a drug molecule that, after administration, is converted into the active form through enzymatic or chemical hydrolysis in the body. googleapis.com For drugs containing a carboxylic acid function, like this compound, this approach can be used to improve properties such as lipophilicity and bioavailability. ebrary.netuobabylon.edu.iq

Ester prodrugs are designed to be sufficiently stable in aqueous solutions but highly susceptible to in vivo enzymatic hydrolysis by esterases found in plasma and tissues. uobabylon.edu.iqgoogleapis.com This approach allows for the controlled release of the parent carboxylic acid drug. googleapis.com While specific prodrugs derived directly from this compound are not extensively detailed in the provided context, the principles of prodrug design are directly applicable. For example, esterification of the carboxylic acid group could enhance its ability to cross biological membranes, leading to improved systemic concentration after administration. ebrary.net

Potential Pharmacological Activities of Derivatives

Derivatives of the 1,4-benzodioxane scaffold have been reported to possess a wide range of pharmacological activities. arabjchem.orgscirp.org The versatility of this chemical structure has made it a focus of drug discovery in various therapeutic areas. nih.gov

Anti-inflammatory and Anticancer Activity : Various derivatives have demonstrated notable anti-inflammatory and anticancer properties. scirp.org Some synthesized hydrazones based on a benzodioxane carboxylic acid structure showed significant anticancer activity against HeLa and PC3 cancer cell lines. arabjchem.org

α-Adrenergic Blocking and Antidepressant Activities : The benzodioxane framework is a core component of several α-adrenergic blocking agents and has been incorporated into compounds with antidepressant effects. arabjchem.orgresearchgate.net

Enzyme Inhibition : Certain derivatives have shown potent enzyme inhibition activity against acetylcholinesterase, β-glucosidase, and α-amylase, suggesting potential applications in treating neurodegenerative and metabolic disorders. arabjchem.org

Antimicrobial and Antioxidant Effects : The scaffold has been associated with hepatoprotective, antioxidant, and antimicrobial properties. arabjchem.orgscirp.org

Neuronal Receptor Modulation : The 1,4-benzodioxane template has been widely used to design agonists and antagonists for neuronal nicotinic, α1 adrenergic, and serotoninergic receptor subtypes. nih.gov

The table below details some of the observed activities and the corresponding derivative types.

| Pharmacological Activity | Derivative Type / Example | Potential Application |

|---|---|---|

| α-Adrenergic Blockade | Doxazosin, Piperoxan, Prosympal, Dibozane, WB4101 unimi.itarabjchem.orgscirp.orgresearchgate.net | Hypertension, Benign Prostatic Hyperplasia arabjchem.orgscirp.org |

| Antidepressant / Anxiolytic | MKC-242 researchgate.netscilit.com | Depression, Anxiety scilit.com |

| Anti-inflammatory | Substituted 2,3-dihydro-1,4-benzodioxin analogs scirp.orgscirp.org | Inflammation scirp.org |

| Anticancer | Benzodioxane-based hydrazones, WB4101-related compounds arabjchem.orgnih.govresearchgate.net | Cancer Treatment arabjchem.orgnih.gov |

| Enzyme Inhibition | Benzodioxane-based hydrazones arabjchem.org | Neurodegenerative and Metabolic Disorders arabjchem.org |

| Antimicrobial | Benzodioxane derivatives arabjchem.orgscirp.org | Infections arabjchem.org |

| Antioxidant | Benzodioxane derivatives arabjchem.orgscirp.org | Oxidative Stress-related conditions arabjchem.org |

Antimicrobial and Antibacterial Activity

Derivatives of this compound have emerged as a promising class of antimicrobial agents. A notable area of investigation has been the development of benzodioxane-benzamide compounds as inhibitors of the FtsZ protein, a crucial component of the bacterial cell division machinery. These inhibitors have demonstrated significant efficacy against Gram-positive bacteria, including various strains of Staphylococcus aureus.

In one study, novel benzodioxane-benzamide FtsZ inhibitors exhibited very low Minimum Inhibitory Concentrations (MICs) against both methicillin-sensitive (S. aureus ATCC 29213) and methicillin-resistant (S. aureus ATCC 43300) strains, as well as multidrug-resistant clinical isolates. Certain derivatives also showed potent activity against Bacillus subtilis. The mechanism of action was validated by fluorescence microscopy, which showed that these compounds perturb Z-ring formation and FtsZ localization.

Another line of research has explored benzodioxane carboxylic acid-based hydrazones. These compounds have demonstrated a diverse range of biological activities, including antibacterial and antifungal properties. The antimicrobial efficacy of these hydrazone derivatives was evaluated using the agar well diffusion method against various pathogenic bacteria and fungi. For instance, one of the synthesized hydrazone compounds showed notable activity against Escherichia coli and Bacillus subtilis. The structure-activity relationship (SAR) analysis indicated that the presence of specific functional groups, such as methoxy and sulfur-containing thiophene rings, was critical for enhancing the biological activities of these molecules.

| Compound Type | Target Organism | Activity Metric | Observed Value |

|---|---|---|---|

| Benzodioxane-benzamide FtsZ inhibitor (FZ95) | Methicillin-resistant S. aureus (MRSA) | MIC | 0.25 µg/mL |

| Benzodioxane-benzamide FtsZ inhibitor (FZ100) | Methicillin-sensitive S. aureus (MSSA) | MIC | 0.1 µg/mL |

| Benzodioxane-benzamide FtsZ inhibitor (FZ100) | Bacillus subtilis | MIC | <0.1 µg/mL |

| Benzodioxane carboxylic acid-based hydrazone (Compound 5) | Escherichia coli | Antimicrobial Activity | Notable |

| Benzodioxane carboxylic acid-based hydrazone (Compound 5) | Bacillus subtilis | Antimicrobial Activity | Notable |

Antioxidant Activity

The antioxidant potential of this compound derivatives has been a subject of scientific investigation, with studies indicating that the 1,4-benzodioxane scaffold can contribute to free radical scavenging and other antioxidant mechanisms.

Research into benzodioxane carboxylic acid-based hydrazones has revealed significant antioxidant properties. In one study, a synthesized hydrazone derivative featuring a sulfur-containing thiophene ring demonstrated strong antioxidant activity. The antioxidant capacity was quantified using an in vitro assay, resulting in a half-maximal inhibitory concentration (IC₅₀) value of 17.16 ± 2.641 µg/mL. This highlights the potential of specific substitutions on the benzodioxane framework to enhance its antioxidant effects.

Furthermore, another area of research has focused on flavanoid derivatives that incorporate a 1,4-benzodioxane moiety. These compounds were tested for their ability to inhibit the release of superoxide anions from human polymorphonuclear leukocytes. The findings from this research support the role of the 1,4-benzodioxane structure in developing new antioxidant agents. The broader class of 1,4-benzodioxanes has also been recognized for demonstrating antioxidant activities in various studies.

| Compound Type | Assay | Activity Metric | Observed Value |

|---|---|---|---|

| Benzodioxane carboxylic acid-based hydrazone (Compound 7) | Antioxidant Assay | IC₅₀ | 17.16 ± 2.641 µg/mL |

| Flavanoid derivative with 1,4-benzodioxane moiety | Inhibition of superoxide anion release | Activity | Observed |

Anti-inflammatory Activity

Derivatives of this compound have been identified as possessing notable anti-inflammatory properties. A series of substituted derivatives containing the 1,4-benzodioxine nucleus were synthesized and evaluated for their in vitro and in vivo anti-inflammatory activity. Several of these compounds exhibited more potent anti-inflammatory effects in the carrageenan-induced rat paw edema assay than the well-known nonsteroidal anti-inflammatory drug (NSAID), ibuprofen arabjchem.org. One particular derivative was highlighted as the most outstanding due to its remarkable in vivo activity arabjchem.org.

Further research has led to the development of 1-((2,3-dihydrobenzo[b] scirp.orgresearchgate.netdioxin-6-yl)methyl)-4-substituted-phenylpiperazine derivatives as new and selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme. One compound from this series, designated 3k, demonstrated the best anti-inflammatory activity among the tested compounds, with no associated ulcerogenic toxicity. Computational docking studies supported these findings by showing that compound 3k interacts with key residues in the active site of the COX-2 enzyme, suggesting its potential as a novel and powerful non-ulcerogenic anti-inflammatory agent.

It has also been noted that the position of substituents on the 1,4-benzodioxane ring plays a crucial role in its anti-inflammatory activity. For instance, a 2,3-dihydro-1,4-benzodioxin analog with an acetic acid substituent at position-6 displayed optimal anti-inflammatory activity, whereas the corresponding regioisomer with the substituent at position-2 showed only mediocre activity.

| Compound/Derivative | Model/Assay | Activity | Comparison |

|---|---|---|---|

| Substituted 1,4-benzodioxine derivatives (e.g., (S)-2, 14, 17) | Carrageenan-induced rat paw edema | More active in vivo | Ibuprofen |

| Compound 3k (phenylpiperazine derivative) | In vitro and in vivo anti-inflammatory assays | Best anti-inflammatory activity with no ulcerogenic toxicity | - |

| (2,3-dihydrobenzo scirp.orgresearchgate.netdioxin-6-yl)acetic acid | Anti-inflammatory assays | Optimum activity | - |

| (2,3-dihydrobenzo scirp.orgresearchgate.netdioxin-2-yl)acetic acid | Anti-inflammatory assays | Mediocre activity | - |

Anticancer Properties

The anticancer potential of this compound derivatives has been demonstrated in several studies, with research focusing on various cancer cell lines and in vivo models. A series of 1,4-benzodioxane-hydrazone derivatives were synthesized and evaluated for their efficacy against skin cancer. One compound in this series, 7e, emerged as a potent inhibitor of cancer cell growth across 56 different cell lines in the NCI-60 screen, with an average half-maximal growth inhibition (GI₅₀) of 6.92 μM researchgate.net. This compound showed particular efficacy against melanoma cell lines, with GI₅₀ values of 0.20 μM for MDA-MB-435, 0.46 μM for M14, 0.57 μM for SK-MEL-2, and 0.27 μM for UACC-62 researchgate.net. Further investigations revealed that compound 7e induced apoptosis and caused S-phase arrest in MDA-MB-435 cells researchgate.net. In vivo studies in a mice model confirmed its safety and effectiveness in ameliorating skin cancer researchgate.net.

Another study on benzodioxane carboxylic acid-based hydrazones showed that a derivative with a methoxy group exhibited significant anticancer activity with 50.17% inhibition against HeLa cells. A different derivative with a sulfur-containing thiophene group showed 37.11% inhibition against PC3 prostate cancer cells.

Research has also highlighted the importance of stereochemistry in the anticancer activity of these compounds. The chirality of certain 1,4-dioxane derivatives was found to influence their activity in human prostate cancer cells (PC-3). The (R)-enantiomer of one such derivative, which is the eutomer at the α(1d)-adrenoreceptor subtype, was identified as the most potent. The anticancer effect was confirmed to be dependent on the α(1d)-adrenoreceptor, as the activity decreased in cells where this receptor was silenced.

| Compound/Derivative | Cell Line | Activity Metric | Observed Value |

|---|---|---|---|

| 1,4-Benzodioxane-hydrazone (7e) | MDA-MB-435 (Melanoma) | GI₅₀ | 0.20 µM |

| 1,4-Benzodioxane-hydrazone (7e) | M14 (Melanoma) | GI₅₀ | 0.46 µM |

| 1,4-Benzodioxane-hydrazone (7e) | SK-MEL-2 (Melanoma) | GI₅₀ | 0.57 µM |

| 1,4-Benzodioxane-hydrazone (7e) | UACC-62 (Melanoma) | GI₅₀ | 0.27 µM |

| Benzodioxane carboxylic acid-based hydrazone (Compound 5) | HeLa (Cervical Cancer) | % Inhibition | 50.17% |

| Benzodioxane carboxylic acid-based hydrazone (Compound 7) | PC3 (Prostate Cancer) | % Inhibition | 37.11% |

| (R)-4 (1,4-Dioxane derivative) | PC-3 (Prostate Cancer) | Anticancer Activity | Most potent enantiomer |

Antihypertensive and β-Adrenergic Blocking Agents